N-Pentyl-1,4-benzodioxan-2-methylamine
Description
Properties
CAS No. |
4442-63-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pentan-1-amine |
InChI |
InChI=1S/C14H21NO2/c1-2-3-6-9-15-10-12-11-16-13-7-4-5-8-14(13)17-12/h4-5,7-8,12,15H,2-3,6,9-11H2,1H3 |
InChI Key |
XWNMXSFEFMAVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNCC1COC2=CC=CC=C2O1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approaches
The synthesis of N-Pentyl-1,4-benzodioxan-2-methylamine typically involves the following key steps:
- Preparation of substituted benzodioxane intermediates (e.g., benzodioxan-2-methyl halides or tosylates)
- Coupling with an appropriate amine (in this case, pentylamine or derivatives)
- Reductive amination or nucleophilic substitution to install the N-pentyl methylamine moiety
These steps are supported by several synthetic strategies described in patents and academic literature.
Preparation of Benzodioxane Intermediates
The benzodioxane moiety is commonly synthesized starting from substituted salicylaldehydes or gallic acid derivatives. Two main routes are reported:
From Substituted Salicylaldehydes
- Alkylation : Salicylaldehyde derivatives are alkylated with epihalohydrins or glycidyl arylsulfonates in the presence of a base such as potassium carbonate to form glycidyl ethers.
- Baeyer-Villiger Oxidation : The aldehyde moiety is converted to a phenol via Baeyer-Villiger oxidation.
- Cyclization : Treatment with base induces cyclization to the benzodioxan ring.
- Functionalization : The resulting benzodioxan methanol is converted to a methyltosylate or methylbromide by reaction with p-toluenesulfonyl chloride or triphenylphosphine/carbon tetrabromide, respectively.
This method is detailed in a patent describing the preparation of benzodioxan methyltosylates or bromides, which are key intermediates for subsequent amine coupling (see Scheme I in).
From Gallic Acid
- Fischer Esterification : Gallic acid is esterified to methyl 3,4,5-trihydroxybenzoate.
- Ring Formation : Reaction with 1,2-dibromoethane in the presence of K2CO3 in acetone forms the 1,4-benzodioxane ring system.
This route is useful for preparing benzodioxane-6-carboxylic acid derivatives but can be adapted for other positions on the ring.
Installation of the this compound Moiety
Nucleophilic Substitution with Amines
The benzodioxan methyltosylate or methylbromide intermediate undergoes nucleophilic substitution with pentylamine or an azaheterocycle bearing a pentyl substituent in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at 70–100 °C for several hours. This method is straightforward and yields the desired N-substituted benzodioxan methylamine.
Reductive Amination
An alternative method involves:
- Reaction of benzodioxan-2-carboxaldehyde with pentylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) to form the secondary amine.
- Alternatively, the corresponding benzodioxan-2-carboxylic acid chloride can be acylated with pentylamine to form an amide, which is then reduced to the amine using lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran complex (BH3-THF).
Reductive amination is advantageous for controlling stereochemistry and minimizing side reactions.
Enantiomeric Purity and Chiral Resolution
The benzodioxane ring system is chiral at the 2-position, and preparation of enantiomerically pure this compound requires chiral resolution or asymmetric synthesis:
- Resolution of racemic 1,4-benzodioxane-2-carboxylic acid via diastereomeric salt formation using chiral amines (e.g., p-methyl or p-nitro substituted 1-phenylethylamine) followed by conversion to intermediates like Weinreb amides and methyl ketones.
- Crystallization of racemic amines in the presence of chiral acids to isolate enantiomerically enriched salts, followed by liberation of the free base.
These methods ensure high enantiomeric excess (>95%) critical for biological activity.
Summary of Key Preparation Steps and Conditions
Research Findings and Observations
- The nucleophilic substitution method using benzodioxan methyltosylates or bromides is a well-established, efficient route to N-substituted benzodioxan methylamines, including N-pentyl derivatives.
- Reductive amination offers a versatile alternative, especially when starting from benzodioxan-2-carboxaldehydes, allowing for milder conditions and potentially better stereochemical control.
- Chiral resolution techniques are crucial for obtaining enantiomerically pure compounds, which is significant given the pharmacological importance of stereochemistry in benzodioxane derivatives.
- The synthetic routes often require careful control of reaction temperatures (ranging from 0 °C to reflux) and the use of dry, inert atmospheres to prevent side reactions, particularly during organolithium or reduction steps.
- Yields vary depending on the step and conditions but are generally moderate to good (30-90%), with some steps such as the lithium-halogen exchange and methylation of benzodioxane carboxylic acid giving around 34% yield.
Chemical Reactions Analysis
Types of Reactions
N-Pentyl-1,4-benzodioxan-2-methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, bases such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Pharmacological Properties
N-Pentyl-1,4-benzodioxan-2-methylamine has been studied primarily for its agonistic activity on the 5-HT4 receptor, a serotonin receptor subtype involved in gastrointestinal motility and cognitive functions. Compounds that modulate this receptor can have therapeutic implications for conditions such as irritable bowel syndrome and other gastrointestinal disorders.
1.1. 5-HT4 Receptor Agonism
Research indicates that this compound exhibits agonistic properties at the 5-HT4 receptor. This receptor is implicated in enhancing gastrointestinal motility and has been linked to the modulation of neurotransmitter release in the central nervous system. The compound's ability to stimulate cAMP production in neuronal cultures has been documented, positioning it as a candidate for further development as a gastrokinetic agent .
Synthesis and Derivatives
The synthesis of this compound typically involves the modification of the benzodioxane scaffold, which is known for its versatile chemical behavior. The introduction of various substituents can lead to derivatives with enhanced biological activity.
2.1. Synthetic Pathways
Several synthetic routes have been explored for creating this compound:
- Starting Materials : The synthesis often begins with commercially available 1,4-benzodioxan derivatives.
- Reagents : Reagents such as methylamine or various alkyl amines are utilized to achieve the desired substitution at the nitrogen atom.
This synthetic flexibility allows researchers to tailor the compound's pharmacological profile by altering substituents on the benzodioxane ring .
3.1. Gastrointestinal Studies
A notable study investigated the effects of this compound on gastrointestinal motility in animal models. The compound was shown to significantly increase contractions in isolated intestinal preparations, suggesting its potential utility in treating motility disorders .
3.2. Neuropharmacological Effects
In another study focusing on neuropharmacology, this compound was evaluated for its effects on neurotransmitter release in mouse colliculi neurons. Results indicated that it could enhance serotonin-mediated signaling pathways, which are crucial for mood regulation and cognitive function .
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other compounds derived from the benzodioxane scaffold.
| Compound Name | Receptor Target | Agonistic Activity | Therapeutic Use |
|---|---|---|---|
| This compound | 5-HT4 | Yes | Gastrointestinal disorders |
| SB 204070 | 5-HT4 | Antagonist | Research tool for receptor studies |
| Prucalopride | 5-HT4 | Yes | IBS treatment |
Mechanism of Action
The mechanism of action of N-Pentyl-1,4-benzodioxan-2-methylamine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural analogs of N-Pentyl-1,4-benzodioxan-2-methylamine primarily differ in the substituents on the methylamine group. Below is a comparative analysis of key derivatives:
Structural and Chemical Comparison
Key Differences and Implications
Lipophilicity :
- The pentyl chain in the focus compound significantly increases lipophilicity (logP ~3.5 estimated) compared to the N-methyl (logP ~1.2) and N,N-dimethyl (logP ~1.8) analogs. This property may enhance blood-brain barrier penetration but could reduce aqueous solubility .
In contrast, the smaller N,N-dimethyl and N-methyl analogs allow tighter interactions with flat binding pockets .
Synthetic Accessibility :
- N-Pentyl derivatives require longer synthetic routes for alkyl chain introduction, whereas N-methyl and N,N-dimethyl analogs are simpler to prepare via reductive amination .
Functional Group Analysis
- N-Pentyl : Enhances metabolic stability due to reduced oxidative susceptibility compared to shorter chains.
- N,N-Dimethyl : Electron-donating methyl groups may increase basicity, influencing protonation states at physiological pH .
- N-Methyl : Simplest substitution, often used as a baseline for structure-activity relationship (SAR) studies .
Biological Activity
N-Pentyl-1,4-benzodioxan-2-methylamine (commonly referred to as N-Pentyl-BD) is a compound belonging to the benzodioxane family, which has garnered attention for its diverse biological activities. This article explores the biological activity of N-Pentyl-BD, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
1. Chemical Structure and Properties
This compound is characterized by the following chemical structure:
This compound features a benzodioxane ring system, which is known for its role in various biological activities. The presence of the methylamine group enhances its interaction with biological targets.
2.1. Receptor Binding and Selectivity
N-Pentyl-BD exhibits significant binding affinity for various receptors, particularly the alpha-adrenergic and serotoninergic receptors. Research indicates that compounds with a similar benzodioxane structure demonstrate selectivity for alpha(1)-adrenoreceptors and have potential implications in managing conditions like hypertension and anxiety disorders .
| Receptor Type | Binding Affinity | Selectivity |
|---|---|---|
| Alpha(1A) | Moderate | High |
| Alpha(1D) | High | Moderate |
| 5-HT(1A) | Low | Low |
2.2. Anticancer Activity
Recent studies have indicated that N-Pentyl-BD may possess anticancer properties. In vitro assays have shown that it can induce cytotoxic effects in various cancer cell lines, including breast (MCF-7) and lung (SK-LU-1) cancer cells. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
3. Structure-Activity Relationships (SAR)
The biological activity of N-Pentyl-BD can be significantly influenced by modifications to its chemical structure. The presence of different substituents on the benzodioxane ring can enhance or diminish its receptor affinity and overall pharmacological profile.
3.1. Modifications Impacting Activity
- Alkyl Chain Length : Variations in the alkyl chain length attached to the nitrogen atom can affect receptor selectivity.
- Substituents on the Benzodioxane Ring : The introduction of electron-donating or withdrawing groups can modulate binding affinity and biological activity.
4.1. Study on Antidiabetic Potential
A study explored the potential of N-Pentyl-BD as a dipeptidyl peptidase IV (DPP-IV) inhibitor, which plays a critical role in glucose metabolism. Results indicated that N-Pentyl-BD showed promising inhibitory activity against DPP-IV, suggesting its potential as an antidiabetic agent .
4.2. Neuroprotective Effects
Another investigation highlighted the neuroprotective effects of N-Pentyl-BD in models of neurodegeneration, indicating its potential utility in treating conditions such as Alzheimer's disease . The compound was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.
5. Conclusion
This compound demonstrates a range of biological activities that warrant further investigation for therapeutic applications. Its receptor binding profiles, anticancer properties, and potential as an antidiabetic agent underscore its significance in medicinal chemistry.
Q & A
Q. What are the recommended synthetic routes for N-Pentyl-1,4-benzodioxan-2-methylamine, and how can reaction conditions be optimized for yield and purity?
The synthesis of benzodioxane derivatives typically involves multi-step reactions. For example, analogous compounds like 2,3-dihydro-1,4-benzodioxin-2-methylamine derivatives are synthesized via nucleophilic substitution or reductive amination. A plausible route for this compound could involve:
- Step 1 : Condensation of 1,4-benzodioxan-2-carbaldehyde with pentylamine under acidic or basic conditions to form a Schiff base.
- Step 2 : Reduction of the imine intermediate using NaBH₄ or catalytic hydrogenation to yield the methylamine derivative.
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and stoichiometric ratios to enhance purity (>95%) and yield (60–80%) .
Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the benzodioxane core, pentyl chain integration, and methylamine proton environment.
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular formula (e.g., C₁₃H₁₉NO₂) and detect isotopic patterns.
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment (>98%) .
Q. What purification strategies are suitable for isolating this compound from reaction byproducts?
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate 4:1 to 1:2) to separate polar byproducts.
- Recrystallization : Use ethanol/water mixtures for high-purity crystalline products.
- Safety Note : Follow guidelines for handling amines, including proper ventilation and PPE .
Advanced Research Questions
Q. How can researchers design experiments to investigate the biological target interactions of this compound?
- Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for receptors like serotonin or dopamine transporters.
- In Vitro Assays : Radioligand binding studies (e.g., ³H-labeled ligands) to measure IC₅₀ values.
- Functional Studies : Electrophysiology (patch-clamp) to assess ion channel modulation. Include controls with structurally similar analogs (e.g., Fourneau 946 derivatives) for comparative analysis .
Q. What methodologies are recommended for analyzing metabolic pathways and degradation products of this compound?
- In Vitro Metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS. Key enzymes (e.g., CYP450 isoforms) can be probed using selective inhibitors.
- Stability Studies : Expose the compound to simulated gastric fluid (pH 2) or plasma to assess hydrolytic degradation. Monitor using HPLC-UV .
Q. How can structure-activity relationship (SAR) studies be structured to optimize the pharmacological profile of this compound?
- Substituent Variation : Synthesize analogs with modified alkyl chains (e.g., butyl, hexyl) or benzodioxane ring substitutions (e.g., methoxy, nitro groups).
- Pharmacological Screening : Test analogs in receptor-binding assays and ADME (absorption, distribution, metabolism, excretion) models.
- Data Analysis : Use multivariate regression to correlate structural features (e.g., logP, polar surface area) with bioactivity .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported biological activities of benzodioxane derivatives?
- Meta-Analysis : Compare data across peer-reviewed studies, noting differences in assay conditions (e.g., cell lines, incubation times).
- Replication Studies : Repeat key experiments under standardized protocols.
- Statistical Tools : Apply Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .
Safety and Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
